

Preclinical Evaluation of Novel Substituted 1H-Indazole-3-Carboxamides: A Comparative Guide

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Compound of Interest

Compound Name: 4,6-Difluoro-1H-indazole

Cat. No.: B1326394

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For Researchers, Scientists, and Drug Development Professionals

The 1H-indazole-3-carboxamide scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile template for the design of potent and selective modulators of a wide array of biological targets.^[1] Derivatives of this core structure have demonstrated significant therapeutic potential across multiple domains, including oncology, inflammation, and virology.^{[2][3]} This guide provides a comparative analysis of the preclinical performance of novel substituted 1H-indazole-3-carboxamides, supported by experimental data and detailed methodologies, to aid in the advancement of drug discovery and lead optimization efforts.

Comparative Analysis of Biological Activity

The biological activity of 1H-indazole-3-carboxamide derivatives is highly dependent on the nature and position of their substituents. Strategic modifications to this scaffold have yielded potent inhibitors of several key cellular targets. The following tables summarize quantitative data from various studies, highlighting the structure-activity relationships (SAR) of these compounds.

Table 1: Inhibition of p21-Activated Kinase 1 (PAK1) by 1H-Indazole-3-Carboxamide Derivatives

| Compound ID | R1 (Indazole N1) | R2 (Amide) | PAK1 IC50 (nM) | Key SAR Observations |
|-------------|------------------|--------------------------------|----------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| 30I | H | 4-(pyridin-4-yl)piperazin-1-yl | 9.8 | The piperazine moiety with a terminal pyridine ring is crucial for high potency. [1] [4] |
| - | H | Varied hydrophobic rings | - | Substitution with an appropriate hydrophobic ring in the ATP-binding site enhances inhibitory activity. [1] [4] |
| - | H | Varied hydrophilic groups | - | Introduction of a hydrophilic group in the bulk solvent region is critical for PAK1 inhibitory activity and selectivity. [1] [4] |

Table 2: Inhibition of Glycogen Synthase Kinase 3 β (GSK-3 β) by 1H-Indazole-3-Carboxamide Derivatives

| Compound ID | Substituents | pIC50 | Key SAR Observations |
|--------------------------|--------------|-----------|--------------------------------------------------------------------------------------------------------------------------------------------|
| Hit Compounds (Multiple) | Varied | 4.9 - 5.5 | In silico screening identified a new chemical scaffold for GSK-3 β inhibition, with activities confirmed through in vitro assays.[5] |

Table 3: Inhibition of Poly(ADP-ribose) Polymerase-1 (PARP-1) by N-1-Substituted Indazole-3-Carboxamides

| Compound ID | N-1 Substituent | PARP-1 IC50 (μ M) | Key SAR Observations |
|-------------|---------------------------------|------------------------|------------------------------------------------------------------------------------------------------------------|
| 4 | 3-(piperidine-1-yl)propyl | 36 | Introduction of a three-carbon linker between the indazole core and a heterocycle led to inhibitory activity.[6] |
| 5 | 3-(2,3-dioxoindolin-1-yl)propyl | 6.8 | Further modification of the heterocyclic moiety significantly improved potency.[6] |

Table 4: Anti-proliferative Activity of 1H-Indazole-3-Amine Derivatives in Cancer Cell Lines

| Compound ID | Cancer Cell Line | IC50 (µM) | Notes |
|-------------|---------------------------------|-----------|-----------------------------------------------------------------------------------------|
| 60 | K562 (Chronic Myeloid Leukemia) | 5.15 | Showed selectivity for cancer cells over normal cells (HEK-293, IC50 = 33.2 µM). [7] |
| 36 | HCT116 (Colorectal Cancer) | 0.4 | Exhibited potent anti-proliferative activity.[8] |

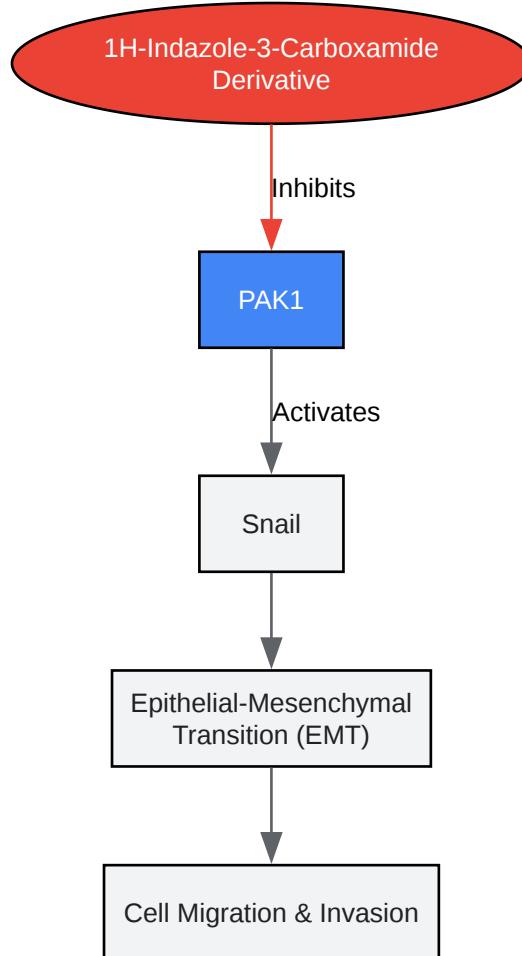
Table 5: Antiviral Activity of N-Arylindazole-3-Carboxamides against SARS-CoV-2

| Compound ID | Substituents | EC50 (µM) | Notes |
|-------------|----------------------------------|-----------|-----------------------------------------------------------------|
| 4a | 5-chloro, N-(3,5-dichlorophenyl) | 0.69 | Demonstrated potent inhibitory effect with low cytotoxicity.[3] |

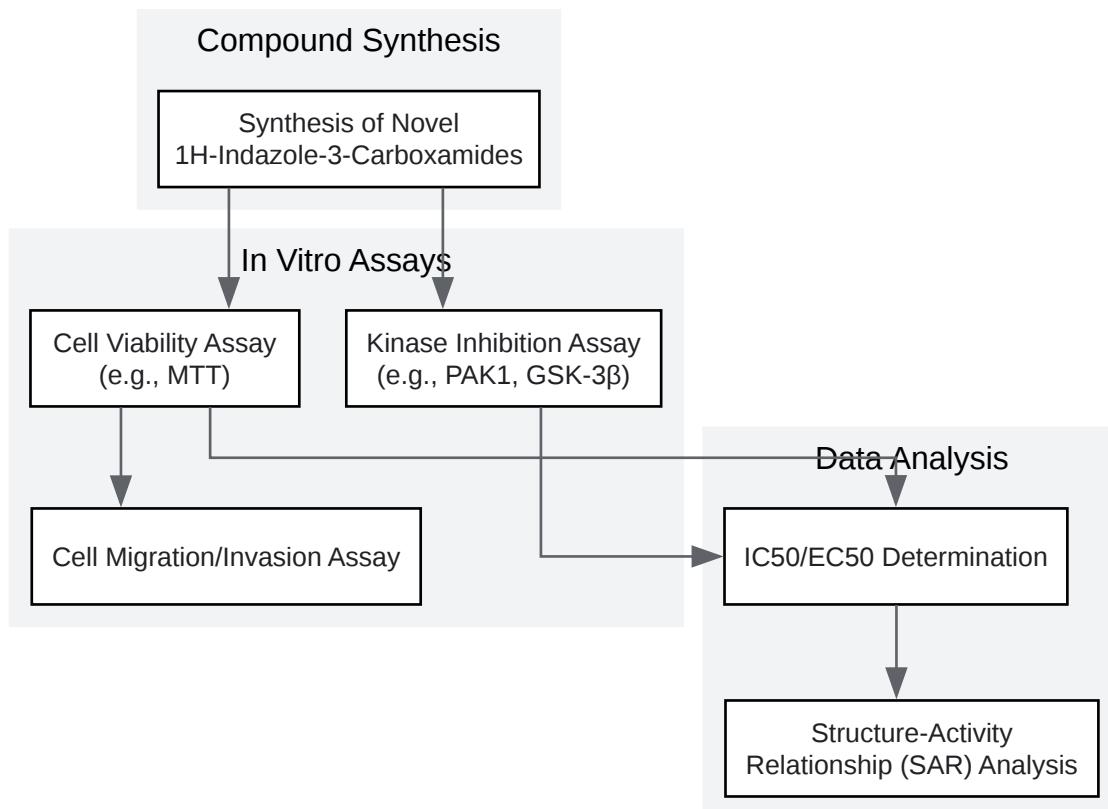
Signaling Pathways and Experimental Workflows

Visualizing the mechanisms of action and experimental procedures is crucial for understanding the preclinical evaluation of these novel compounds.

PAK1 Signaling Pathway Inhibition

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General Experimental Workflow for In Vitro Evaluation

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General Experimental Workflow

Experimental Protocols

Detailed methodologies are essential for the reproducibility and interpretation of experimental findings.

Synthesis of 1H-Indazole-3-Carboxamide Derivatives

A general procedure for the synthesis of 1H-indazole-3-carboxamides involves the coupling of 1H-indazole-3-carboxylic acid with a desired amine.[9][10]

- Activation of Carboxylic Acid: 1H-indazole-3-carboxylic acid is dissolved in a suitable solvent such as DMF. Coupling agents like HOBT and EDC.HCl are added, and the mixture is stirred at room temperature.[9]

- Amide Bond Formation: The desired amine and a base (e.g., triethylamine) are added to the reaction mixture. The reaction is stirred for 4-6 hours at room temperature.[9]
- Work-up and Purification: The reaction mixture is typically subjected to an aqueous work-up, followed by extraction with an organic solvent. The crude product is then purified by column chromatography to yield the final 1H-indazole-3-carboxamide derivative.[9]

In Vitro Kinase Inhibition Assay

This assay is used to determine the potency of compounds against a specific kinase.

- Reaction Setup: The kinase, a suitable substrate, and ATP are incubated in a buffer solution with varying concentrations of the test compound.[1]
- Detection: The extent of the kinase reaction is measured. Common methods include radiometric assays using ^{32}P -ATP, fluorescence-based assays, or antibody-based detection of the phosphorylated substrate.[1]
- Data Analysis: The IC₅₀ value, representing the concentration of the inhibitor required to reduce kinase activity by 50%, is calculated by fitting the dose-response data to a suitable curve.[1]

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[7][11]

- Cell Seeding: Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.[11]
- Compound Treatment: The cell culture medium is replaced with fresh medium containing serial dilutions of the test compound. Vehicle controls (e.g., DMSO) and positive controls are included.[11]
- Incubation: Plates are incubated for a specified period, typically 48 to 72 hours.[11]
- MTT Addition and Incubation: MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals.

- Solubilization and Absorbance Measurement: The formazan crystals are dissolved, and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. [\[11\]](#)
- Data Analysis: Cell viability is calculated relative to the vehicle control, and IC₅₀ values are determined from the dose-response curves. [\[11\]](#)

In Vitro Metabolism Study

These studies are conducted to understand the metabolic stability of the compounds.

- Incubation: The test compound is incubated with human liver microsomes or hepatocytes. [\[2\]](#) [\[12\]](#)
- Cofactors: The incubation mixture includes necessary cofactors for metabolic enzymes, such as NADPH. [\[2\]](#)
- Time Points: Samples are collected at various time points to monitor the disappearance of the parent compound. [\[2\]](#)
- Analysis: The concentration of the parent compound is quantified using methods like LC-MS/MS. [\[12\]](#) This data is used to determine the in vitro clearance rate.

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